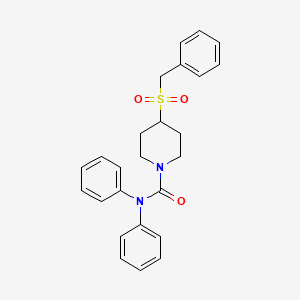

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

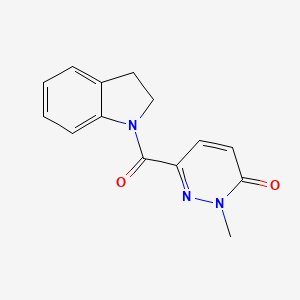

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been the subject of several research studies. It was initially optimized as a hit against the NS5B polymerase enzyme of the hepatitis C virus, resulting in the identification of a potent inhibitor with significant replicon activities against HCV genotypes 1b and 1a .

Synthesis Analysis

The chlorosulfonation of N-benzyl carboxamides has been investigated, resulting in the formation of sulfonyl chlorides that were further condensed with nucleophiles to yield derivatives. The spectral data of the compounds and the results of preliminary biological screening against fungi, insects, and weeds were also discussed .

Molecular Structure Analysis

A study using density functional theory (DFT) with a 6-311++G(d,p) basis set optimized the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide. The vibrational frequency, potential energy distribution, reactivity nature, electronic properties, and molecular docking analysis revealed the inhibitory nature of the compound against fungal and viral proteins .

Chemical Reactions Analysis

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been involved in chemical reactions leading to the formation of derivatives with potential biological activities against various organisms, as discussed in the chlorosulfonation study .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" were not directly addressed in the provided abstracts. However, the compound's inhibitory and bioactive nature against fungal and viral proteins was highlighted in the molecular structure analysis study .

SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus. CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES Elaborated molecular structure, molecular docking and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide with Density functional theory

Applications De Recherche Scientifique

Polymer Synthesis and Material Science

- Polyamides and Poly(amide-imide)s Synthesis : Studies have explored the synthesis of polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides, demonstrating applications in creating high-performance polymers with good thermal stability and solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

- Gas Separation Polyimides : The development of hyperbranched polyimides for gas separation applications highlights the potential of using sulfonated diamine monomers in synthesizing polymers with specific properties such as high proton conductivity and water stability, crucial for fuel cell applications (Fang, Kita, & Okamoto, 2000).

Medicinal Chemistry and Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Research into sulfonamide-based compounds, including those with piperidine rings, has demonstrated significant potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors with applications in treating conditions such as glaucoma (Mincione et al., 2001).

- Antimicrobial and Antioxidant Activities : The synthesis and evaluation of sulfonyl hydrazones with piperidine derivatives have shown promise in biological activities, including antioxidant capacity and anticholinesterase activity, indicating potential therapeutic applications (Karaman et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This could involve potential applications of the compound, areas for further research, etc.

Please consult with a chemical database or a chemistry professional for more specific information on “4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide”.

Propriétés

IUPAC Name |

4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGHDIBECOWTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)